![molecular formula C14H15NO3 B2862280 N-(3-methoxyphenyl)-2,5-dimethylfuran-3-carboxamide CAS No. 941965-27-1](/img/structure/B2862280.png)
N-(3-methoxyphenyl)-2,5-dimethylfuran-3-carboxamide
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Overview
Description
N-(3-methoxyphenyl)-2,5-dimethylfuran-3-carboxamide, also known as DMF, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. DMF is a furan derivative that has been synthesized through various methods and has shown promising results in various applications.
Scientific Research Applications
Synthesis and Chemical Properties
Research has focused on developing novel synthetic routes and characterizing chemical properties of compounds structurally related to N-(3-methoxyphenyl)-2,5-dimethylfuran-3-carboxamide. For instance, studies have explored the synthesis of novel benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone as potential anti-inflammatory and analgesic agents. These compounds exhibit significant COX-2 inhibitory activity, analgesic, and anti-inflammatory properties, highlighting their potential in medicinal chemistry (A. Abu‐Hashem, S. Al-Hussain, M. Zaki, 2020).
Biological Activities and Potential Therapeutic Applications
Novel dicationic imidazo[1,2-a]pyridines and tetrahydro-imidazo[1,2-a]pyridines synthesized from furan derivatives demonstrated strong DNA affinities and significant in vitro and in vivo activity against T. b. rhodesiense and P. falciparum. This research indicates the potential of these compounds as antiprotozoal agents, showcasing the importance of structural modification in enhancing biological activity (M. Ismail, R. Brun, T. Wenzler, et al., 2004).
Advances in Electrochemical and Optical Properties
The development of electroactive polyamides incorporating bis(diphenylamino)-fluorene units has been investigated, demonstrating excellent solubility, thermal stability, and reversible electrochromic characteristics. Such materials are promising for applications in smart windows, displays, and other electrochromic devices, reflecting the versatility of this compound related compounds in material science (Ningwei Sun, Shiyao Meng, D. Chao, et al., 2016).
Mechanism of Action
Target of Action
It is structurally similar to certain ketamine and phencyclidine analogues, which are known to have high affinity and selectivity for the glutamate nmda receptor
Mode of Action
Based on its structural similarity to ketamine and phencyclidine analogues, it may act as an antagonist of the nmda receptor . This means it could potentially inhibit the activity of the NMDA receptor, thereby modulating the transmission of glutamate, a critical neurotransmitter in the brain.
Biochemical Pathways
This could potentially impact cognitive function, memory, and pain perception, among other processes .
properties
IUPAC Name |
N-(3-methoxyphenyl)-2,5-dimethylfuran-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO3/c1-9-7-13(10(2)18-9)14(16)15-11-5-4-6-12(8-11)17-3/h4-8H,1-3H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNBFBCXPLZTOLI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)NC2=CC(=CC=C2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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